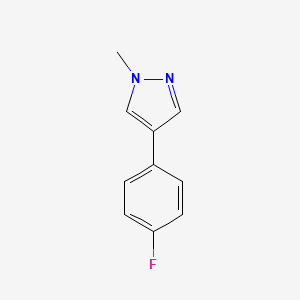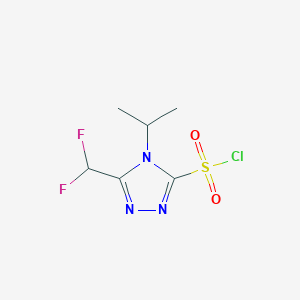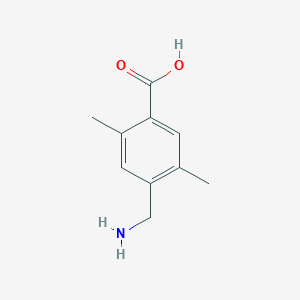amine](/img/structure/B13236392.png)
[1-(3,4-Difluorophenyl)ethyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C11H15F2NO It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)ethylamine typically involves the reaction of 3,4-difluorophenylacetonitrile with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-(3,4-Difluorophenyl)ethylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylacetic acid derivatives, while reduction may produce difluorophenylethylamine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1-(3,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a valuable tool for probing the activity of various biological targets .
Medicine: In medicinal chemistry, 1-(3,4-Difluorophenyl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: The compound is also utilized in industrial applications, such as the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the methoxyethylamine group can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)ethylamine: This compound has a similar structure but with a methyl group instead of a methoxyethyl group.
Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Another related compound with a difluorophenyl group and additional functional groups.
Uniqueness: 1-(3,4-Difluorophenyl)ethylamine is unique due to the presence of both difluorophenyl and methoxyethylamine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-8(14-5-6-15-2)9-3-4-10(12)11(13)7-9/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
ZNJHJUNMNLDFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13236313.png)
![Spiro[4.5]decane-8-sulfonyl chloride](/img/structure/B13236324.png)
amine](/img/structure/B13236325.png)
![[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine](/img/structure/B13236329.png)

![(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)

![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13236344.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)


![(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13236361.png)
methanol](/img/structure/B13236366.png)
![4-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13236377.png)
